molecular formula C18H26N2O4S B4761870 [4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl](piperidin-1-yl)methanone

[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl](piperidin-1-yl)methanone

Cat. No.: B4761870
M. Wt: 366.5 g/mol
InChI Key: KIUHWHHSWXVJIK-UHFFFAOYSA-N
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Description

4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylmethanone: is an organic compound characterized by its complex structure, which includes a methoxy group, a sulfonyl group, and two piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylmethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of a methoxy-substituted phenyl compound, followed by the introduction of piperidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group in the compound can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Introduction of new functional groups, such as amines or thiols.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Industry: In the materials science field, the compound can be used in the synthesis of polymers or as a precursor for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfonyl groups play a crucial role in binding to these targets, while the piperidine rings provide structural stability and enhance binding affinity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

Uniqueness: What sets 4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylmethanone apart is its combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific binding interactions.

Properties

IUPAC Name

(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-24-16-9-8-15(18(21)19-10-4-2-5-11-19)14-17(16)25(22,23)20-12-6-3-7-13-20/h8-9,14H,2-7,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUHWHHSWXVJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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